

# A Comparative Guide to the Computational Modeling of 3,4-Dimethylbenzoic Acid Properties

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## Compound of Interest

Compound Name: 3,4-Dimethylbenzoic acid

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of computationally modeled properties of **3,4-dimethylbenzoic acid** with its experimentally determined values. The aim is to offer a clear perspective on the accuracy and utility of predictive computational models in the context of drug discovery and chemical research, with supporting data and methodologies.

## Data Presentation: Predicted vs. Experimental Properties

The following tables summarize the quantitative data for **3,4-dimethylbenzoic acid**, comparing values derived from computational models against those confirmed by laboratory experiments.

Table 1: Computationally Predicted Properties of **3,4-Dimethylbenzoic Acid**

Property	Predicted Value	Computational Source
Molecular Weight	150.17 g/mol	Cactvs 3.4.8.18 (PubChem)[1]
Exact Mass	150.068079557 Da	PubChem 2.2[1]
Hydrogen Bond Donor Count	1	Cactvs 3.4.8.18 (PubChem)[1]
Hydrogen Bond Acceptor Count	2	Cactvs 3.4.8.18 (PubChem)[1]
Rotatable Bond Count	1	Cactvs 3.4.8.18 (PubChem)[1]
Boiling Point	271.51°C (estimate)	ChemBK[2]
Density	1.0937 (estimate)	ChemBK[2]
Vapor Pressure	0.000728 mmHg at 25°C	ChemBK[2]
Refractive Index	1.5188 (estimate)	ChemBK[2]

Table 2: Experimental Properties of **3,4-Dimethylbenzoic Acid**

Property	Experimental Value	Source
Physical Description	Solid, white to beige crystalline powder	Human Metabolome Database (HMDB)[1], ChemicalBook[3]
Melting Point	163-165 °C[2][3], 165 °C[1]	Multiple Sources
Solubility	0.129 mg/mL (in water)	Human Metabolome Database (HMDB)[1][2]
Solubility (in DMSO)	88 mg/mL	TargetMol[4]

## Comparison with Alternative Computational Models

The properties of benzoic acid and its derivatives are frequently analyzed using Quantitative Structure-Activity Relationship (QSAR) models. These models correlate molecular structures with physicochemical properties and biological activities. For instance, 2D and 3D-QSAR models have been developed to understand the significance of lipophilic and aromatic characteristics in the inhibitory potential of benzoic acid derivatives[5][6].

Several software platforms are available for predicting molecular properties:

- **ACD/PhysChem Suite:** This software provides structure-based calculations for properties like pKa, logP, logD, and aqueous solubility[7]. It also allows for model training with experimental data to improve predictions for novel chemical spaces[7].
- **Molinspiration Cheminformatics:** This platform offers free online services for calculating key molecular properties, including logP and polar surface area, and is widely cited in scientific literature[8].
- **Machine Learning Tools:** Newer tools like ChemXploreML are making advanced machine learning for property prediction more accessible to chemists without requiring extensive programming skills[9]. These tools can automate the process of translating molecular structures into numerical data for property prediction[9].

The development of robust 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), has shown high predictive accuracy for properties like the pKa of benzoic acid derivatives[10][11]. These models provide insights that can guide the design of novel compounds with desired characteristics[10].

## Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental data. Below are protocols for key experiments cited.

### 1. Determination of Melting Point

- **Objective:** To determine the temperature range over which the solid **3,4-dimethylbenzoic acid** transitions to a liquid.
- **Apparatus:** Capillary tube melting point apparatus, thermometer, mortar and pestle, and capillary tubes.
- **Procedure:**

- A small, dry sample of **3,4-dimethylbenzoic acid** is finely powdered using a mortar and pestle.
- The powdered sample is packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.
- The sample is heated at a steady rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
- The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
- The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.
- This process is typically repeated to ensure accuracy.

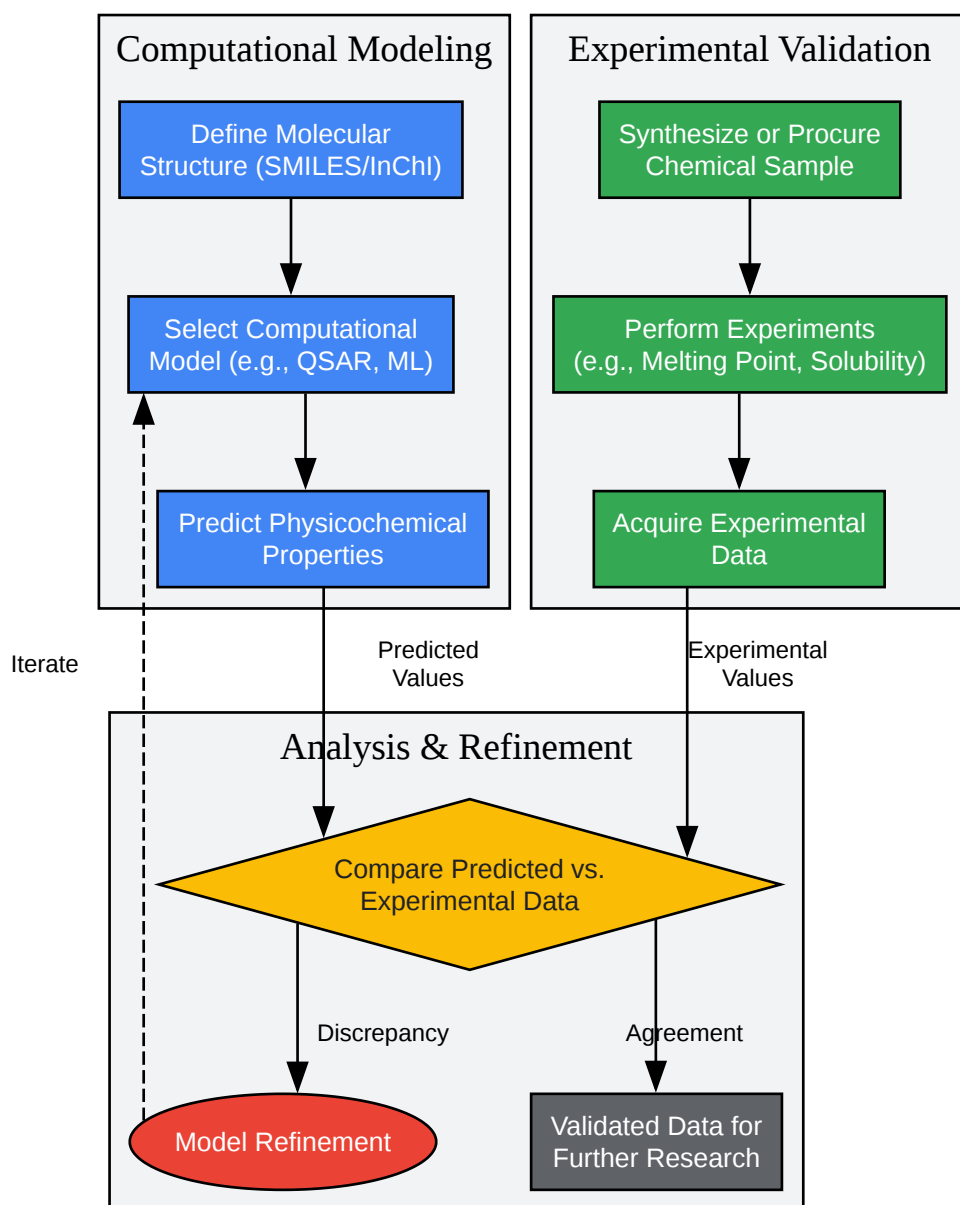
## 2. Determination of Aqueous Solubility

- Objective: To quantify the concentration of **3,4-dimethylbenzoic acid** in water at saturation.
- Apparatus: Analytical balance, flasks with stoppers, constant temperature shaker bath, filtration system (e.g., syringe filters), and a method for quantification such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
- Procedure:
  - An excess amount of **3,4-dimethylbenzoic acid** is added to a known volume of deionized water in a sealed flask.
  - The flask is placed in a constant temperature shaker bath (e.g., at 25°C) and agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
  - After shaking, the suspension is allowed to settle.

- A sample of the supernatant is carefully withdrawn and filtered through a fine-pore filter (e.g., 0.45  $\mu\text{m}$ ) to remove any undissolved solid.
- The concentration of **3,4-dimethylbenzoic acid** in the clear filtrate is then determined using a pre-calibrated analytical method (e.g., HPLC).
- The experiment is performed in triplicate to ensure the reliability of the results.

## Visualization of Computational and Experimental Workflow

The following diagram illustrates a typical workflow for integrating computational modeling with experimental validation in chemical research.



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Caption: Workflow for computational modeling and experimental validation of chemical properties.

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